Comparative Lipophilicity (logP) of 2-Ethyl-5-nitrophenol vs. Unsubstituted 2-Nitrophenol
The calculated partition coefficient (logP) of 2-ethyl-5-nitrophenol is significantly higher than that of the unsubstituted parent 2-nitrophenol, owing to the hydrophobic ethyl substituent. This difference quantitatively predicts enhanced membrane permeability and altered distribution profiles in biological systems [1].
| Evidence Dimension | Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.2 (XlogP) to 2.386 |
| Comparator Or Baseline | 2-Nitrophenol (logP ~1.5) |
| Quantified Difference | ΔlogP ≈ +0.7 to +0.9 |
| Conditions | Calculated values; XlogP from Chem960, logP from ChemSrc |
Why This Matters
Higher logP correlates with improved passive membrane diffusion, a critical parameter for central nervous system (CNS) penetration and oral bioavailability in drug discovery.
- [1] ChemSrc. (2018). 2-Ethyl-5-nitrophenol (CAS 90005-90-6) Physical and Chemical Properties. View Source
